Walsuronoid B is a limonoid compound derived from the plant Walsura robusta, a species known for its rich profile of secondary metabolites, particularly limonoids. Limonoids are a class of compounds that have garnered attention due to their diverse range of biological activities, including anticancer properties. Walsuronoid B, in particular, has been identified as a compound with significant potential in cancer treatment due to its ability to induce cell death in cancer cells through various mechanisms18.
The anticancer activity of Walsuronoid B has been attributed to its ability to induce mitochondrial and lysosomal dysfunction, leading to apoptotic cell death. This process is mediated through the generation of reactive oxygen species (ROS) and the activation of the p53 signaling pathway. In liver cancer cells, Walsuronoid B has been shown to cause G2/M phase arrest, which is a critical checkpoint in the cell cycle, and to induce apoptosis rather than autophagy. The compound achieves this by suppressing mTOR signaling, which is a survival mechanism that prevents cell death. The dysfunction of mitochondria and lysosomes, rather than the endoplasmic reticulum, contributes to the cell death effect of Walsuronoid B. The elevated levels of ROS, such as hydrogen peroxide, nitric oxide, and superoxide anion radical, lead to an upregulation of p53 levels, which in turn stimulates further ROS production, creating a cycle that promotes cell death in liver cancer cells1.
Walsuronoid B has been primarily studied for its applications in cancer treatment. It has shown efficacy in inhibiting cell proliferation in several human cancer lines, particularly liver cancer cells. The compound's ability to induce cell death through apoptosis and its effect on tumor growth suppression in vivo suggest that it could be a promising candidate for anticancer therapy with few side effects1.
In addition to its direct anticancer effects, Walsuronoid B has also been evaluated for its ability to reverse multidrug resistance (MDR) in human breast cancer cells. While Walsuronoid B itself was not highlighted for this activity, other compounds isolated from Walsura robusta, such as Walsurin A, have shown significant effects in sensitizing resistant cancer cells to chemotherapy agents like doxorubicin. This suggests that Walsuronoid B, along with other limonoids from the same plant, could be part of a broader strategy to overcome MDR in cancer treatment2.
Although Walsuronoid B has not been directly associated with anti-inflammatory activity, other limonoids from Walsura robusta, such as Walrobsins A and B, have demonstrated significant anti-inflammatory effects. These compounds have been shown to inhibit the expression of pro-inflammatory markers like iNOS and IL-1β. This indicates that Walsuronoid B may also possess anti-inflammatory properties, which could be explored in future studies3.
Walsuronoid B has been reported to exhibit weak antimalarial activity. This suggests a potential application in the field of antimalarial drug development, although further research would be necessary to enhance its efficacy and understand its mechanism of action in this context4.
Compounds from Walsura robusta have been found to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the regulation of glucocorticoid hormones. While Walsuronoid B was not specifically mentioned, the presence of bioactive limonoids in the plant that affect this enzyme suggests that Walsuronoid B could potentially be investigated for its effects on metabolic disorders5.
Walsura robusta has been traditionally used for its medicinal properties, and studies have shown that extracts from the plant possess antioxidant and antibacterial activities. Although Walsuronoid B's role in these activities has not been explicitly stated, the overall antioxidant potential of the plant indicates that Walsuronoid B may contribute to these effects7.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: